去酰基阿福昔品

描述

Deacylated alfuzosin is a derivative of alfuzosin . Alfuzosin is a selective alpha-1A-adrenergic receptor antagonist . It has been shown to minimize the effects of impurities in alfuzosin by binding competitively to the alpha-1A-adrenergic receptors .

Synthesis Analysis

Alfuzosin undergoes extensive hepatic metabolism, primarily via CYP3A4 . The metabolism includes oxidation, O-demethylation, and N-dealkylation . The methods for the simultaneous determination of alfuzosin and other compounds in pharmaceutical products have been established . These methods include thin-layer chromatography (TLC)–densitometry and high-performance liquid chromatography with PDA detection (HPLC–PDA) .

Molecular Structure Analysis

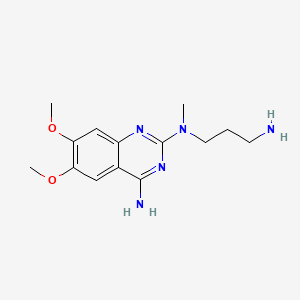

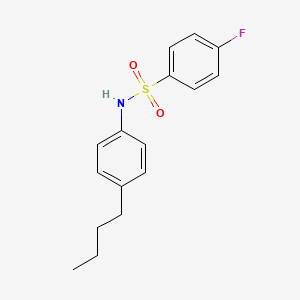

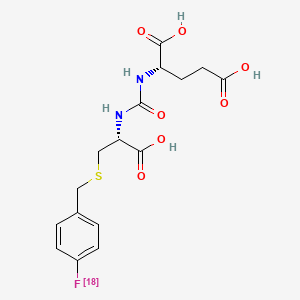

The molecular formula of deacylated alfuzosin is C14H21N5O2 . The molecular weight is 291.3488 . It is achiral .

Chemical Reactions Analysis

Alfuzosin is metabolized via three metabolic pathways: oxidation, O-demethylations, and N-dealkylation . The validated methods for the determination of alfuzosin in pharmaceutical formulation succeeded without interference of excipients .

Physical And Chemical Properties Analysis

The chemical formula of deacylated alfuzosin is C14H21N5O2 . The molecular weight is 291.35 g/mol . The Smiles notation is CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC .

科学研究应用

良性前列腺增生症的α受体阻滞剂治疗

阿福昔品,一种α1-肾上腺素受体拮抗剂,已被研究其在治疗良性前列腺增生症 (BPH) 症状方面的有效性。它在排尿症状和尿流率方面显示出显着改善,与用于相同目的的其他药物(如哌唑嗪)相当 (Buzelin、Hébert 和 Blondin,1993)。

下尿路症状和勃起功能障碍的联合治疗

研究表明,将阿福昔品与其他药物(如西地那非)联合使用比单一疗法在治疗下尿路症状 (LUTS) 和勃起功能障碍 (ED) 方面更有效。这种联合疗法对有提示 BPH 的 LUTS 男性在排尿和性功能障碍方面均显示出显着改善 (Kaplan、Gonzalez 和 Te,2007)。

治疗慢性前列腺炎-慢性骨盆疼痛综合征的疗效

阿福昔品已被评估其在减轻慢性前列腺炎-慢性骨盆疼痛综合征男性症状方面的疗效。然而,研究结果不支持将其用于尚未接受过 α 受体阻滞剂治疗的男性的这种情况 (Nickel 等人,2008)。

对心血管耐受性和性功能的影响

阿福昔品作为一种 α1-肾上腺素能拮抗剂,对心血管耐受性和性功能的影响相对较小。这使其成为良性前列腺增生症患者的潜在更好选择,特别是那些同时患有心血管疾病或担心性功能障碍的患者 (Elhilali,2006)。

长期疗效和安全性

长期研究表明,阿福昔品在较长时间内保持其临床疗效和安全性,使其成为良性前列腺增生症患者可行的长期治疗选择 (Jardin、Bensadoun、Delauche‐Cavallier 和 Attali,1994)。

作用机制

Target of Action

N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine, also known as Deacylated alfuzosin or X166NKW50I, primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes, including smooth muscle contraction and neurotransmitter release.

Mode of Action

Deacylated alfuzosin acts as an antagonist at the alpha-1 adrenergic receptors . By binding to these receptors, it inhibits the action of endogenous catecholamines, such as norepinephrine. This inhibition prevents the activation of the receptors, leading to the relaxation of smooth muscle in the prostate and bladder neck .

Biochemical Pathways

The action of Deacylated alfuzosin on alpha-1 adrenergic receptors affects several biochemical pathways. Primarily, it inhibits the G-protein coupled receptor pathway activated by norepinephrine. This inhibition leads to a decrease in intracellular calcium levels, resulting in the relaxation of smooth muscle cells in the prostate and bladder neck .

Pharmacokinetics

The pharmacokinetics of Deacylated alfuzosin involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed and widely distributed in the body . The metabolism of Deacylated alfuzosin is primarily hepatic, involving oxidation and demethylation processes . The metabolites are then excreted in the urine and feces .

Result of Action

The molecular and cellular effects of Deacylated alfuzosin’s action primarily involve the relaxation of smooth muscle in the prostate and bladder neck. This relaxation improves urine flow and reduces the symptoms of benign prostatic hyperplasia (BPH), such as difficulty in urination .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Deacylated alfuzosin. Factors such as pH can affect the ionization state of the drug, influencing its absorption and distribution. Additionally, individual factors like age, sex, genetic makeup, and health status can also impact the drug’s pharmacokinetics and pharmacodynamics . .

安全和危害

Alfuzosin lowers blood pressure and may cause dizziness or fainting, especially if you take heart or blood pressure medications . It may also cause serious side effects such as a light-headed feeling, like you might pass out; new or worsening chest pain; upper stomach pain, loss of appetite, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes); or penis erection that is painful or lasts 4 hours or longer .

未来方向

Alfuzosin is an effective drug for the treatment of lower urinary tract symptoms (LUTS)/benign prostatic hyperplasia (BPH), with a lower rate of sexual disorders compared with other alpha-blockers . It is also safe with low adverse events in case of concomitant antihypertensive therapy and in patients with cardiovascular morbidity . Safety and efficacy of alfuzosin have been reported also in case of combination therapy with antimuscarinic agents and PDE5i .

生化分析

Biochemical Properties

N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to alpha-1A-adrenergic receptors, inhibiting their activity and reducing the contraction of prostatic smooth muscle . This interaction is competitive and selective, making it effective in treating conditions like benign prostatic hyperplasia. Additionally, N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine may interact with other adrenergic receptors, albeit with lower affinity, influencing vascular smooth muscle tone and blood pressure regulation .

Cellular Effects

N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine affects various cell types and cellular processes. In prostatic cells, it reduces smooth muscle contraction by blocking alpha-1A-adrenergic receptors, leading to improved urinary flow and reduced symptoms of benign prostatic hyperplasia . In vascular smooth muscle cells, it can cause vasodilation, potentially lowering blood pressure . The compound also influences cell signaling pathways, particularly those involving adrenergic receptors, and may affect gene expression related to smooth muscle contraction and relaxation .

Molecular Mechanism

The molecular mechanism of N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine involves its binding to alpha-1A-adrenergic receptors, where it acts as a competitive antagonist . By inhibiting these receptors, the compound prevents the binding of endogenous catecholamines like norepinephrine, reducing receptor activation and subsequent smooth muscle contraction . This inhibition leads to relaxation of prostatic and vascular smooth muscle, improving urinary flow and reducing blood pressure . Additionally, the compound may influence gene expression by modulating signaling pathways downstream of adrenergic receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained relaxation of smooth muscle cells, although the degree of effect may diminish over time as cells adapt to the presence of the antagonist . In vitro studies have also indicated that the compound’s efficacy may be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

In animal models, the effects of N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine vary with dosage. At lower doses, the compound effectively reduces smooth muscle contraction and improves urinary flow without significant adverse effects . At higher doses, it may cause hypotension, dizziness, and other side effects due to its vasodilatory properties . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and exceeding this dose can lead to toxicity . These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The compound undergoes demethylation and deamination reactions, resulting in various metabolites that are excreted in the urine . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug interactions . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine within cells and tissues are mediated by various transporters and binding proteins . The compound is absorbed into the bloodstream and distributed to target tissues, including the prostate and vascular smooth muscle . It exhibits preferential accumulation in the prostate, which enhances its therapeutic efficacy for treating benign prostatic hyperplasia . The compound’s distribution is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine is localized primarily in the cytoplasm and cell membrane, where it interacts with alpha-1A-adrenergic receptors . The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target receptors to exert its effects . Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and function . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

属性

IUPAC Name |

2-N-(3-aminopropyl)-6,7-dimethoxy-2-N-methylquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4-6,15H2,1-3H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTJQTPDNHTWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76362-29-3 | |

| Record name | Deacylated alfuzosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076362293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEACYLATED ALFUZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X166NKW50I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1669867.png)

![1-(3,6-dichloro-9-carbazolyl)-3-[2-(3H-indol-3-yl)ethylamino]-2-propanol](/img/structure/B1669873.png)

![1-[1,3-Di(carbazol-9-yl)propan-2-yloxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1669874.png)

![10-[3-(dimethylamino)-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-3-hydroxy-2-methyl-3,4-dihydro-2H-pyran-6-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1669878.png)

![3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1669879.png)

![N'-[4-[[4-[Hydroxybis[4-(trifluoromethyl)phenyl]methyl]-1-piperidinyl]methyl]phenyl]-N,N-dimethyl-urea](/img/structure/B1669889.png)